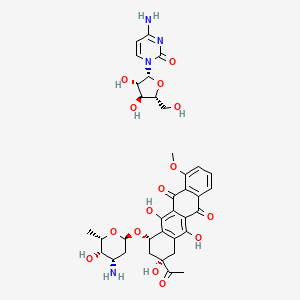

Vyxeos

Description

Properties

CAS No. |

1256639-86-7 |

|---|---|

Molecular Formula |

C36H42N4O15 |

Molecular Weight |

770.7 g/mol |

IUPAC Name |

(7S,9S)-9-acetyl-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;4-amino-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C27H29NO10.C9H13N3O5/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33;10-5-1-2-12(9(16)11-5)8-7(15)6(14)4(3-13)17-8/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3;1-2,4,6-8,13-15H,3H2,(H2,10,11,16)/t10-,14-,16-,17-,22+,27-;4-,6-,7+,8-/m01/s1 |

InChI Key |

HBQCEICSYDCGJG-SZXLQUARSA-N |

SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Vyxeos; Cytarabine/daunonubicin; Daunonubicin/cytarabine; CPX351; CPX 351; CPX-351 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Core Mechanism of Vyxeos in Acute Myeloid Leukemia (AML) Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vyxeos (also known as CPX-351) represents a significant advancement in the treatment of high-risk acute myeloid leukemia (AML), specifically newly-diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC). This liposomal formulation co-encapsulates the chemotherapeutic agents cytarabine and daunorubicin at a synergistic 5:1 molar ratio. This unique delivery system enhances the drugs' therapeutic index by ensuring coordinated delivery to leukemia cells, leading to superior efficacy compared to the conventional "7+3" chemotherapy regimen. This guide provides a comprehensive technical overview of the core mechanism of action of this compound in AML cells, detailing the synergistic interplay of its components, its cellular uptake, and the downstream molecular consequences.

Introduction

Acute myeloid leukemia is a hematologic malignancy characterized by the rapid proliferation of abnormal myeloblasts in the bone marrow and blood. For decades, the standard of care for induction therapy has been a combination of cytarabine and an anthracycline, commonly referred to as the "7+3" regimen. However, this approach has limitations, particularly in patients with high-risk disease. This compound was developed to overcome these limitations by leveraging nanotechnology to optimize the delivery and synergistic activity of cytarabine and daunorubicin.[1][2] The liposomal encapsulation protects the drugs from premature metabolism and clearance, prolongs their circulation time, and facilitates their accumulation in the bone marrow, where they are preferentially taken up by leukemia cells.[3][4]

The Synergistic Duo: Cytarabine and Daunorubicin

The foundation of this compound's efficacy lies in the synergistic interaction between its two active components, cytarabine and daunorubicin, maintained at a fixed 5:1 molar ratio.[2][5] This specific ratio was identified through extensive preclinical screening as the optimal combination for maximizing leukemic cell kill.[2][5]

Individual Mechanisms of Action

-

Cytarabine: A pyrimidine nucleoside analog, cytarabine is a cell cycle-specific agent that primarily targets cells in the S-phase.[4] Once inside the cell, it is converted to its active triphosphate form, ara-CTP. Ara-CTP competitively inhibits DNA polymerase, leading to the termination of DNA chain elongation and halting DNA replication.[4]

-

Daunorubicin: An anthracycline antibiotic, daunorubicin exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, disrupting the DNA helical structure and interfering with the activity of topoisomerase II, an enzyme essential for DNA replication and repair. This leads to the formation of DNA double-strand breaks. Daunorubicin also generates reactive oxygen species (ROS), which contribute to cellular damage.

The Power of Synergy

The 5:1 molar ratio of cytarabine to daunorubicin in this compound is crucial for its enhanced anti-leukemic activity. While the precise molecular underpinnings of this synergy are complex, it is understood that the coordinated action of the two drugs at this specific ratio leads to a more profound induction of DNA damage and apoptosis in AML cells than either agent alone or in a simple combination.[2][3]

Liposomal Delivery: The Key to Targeted Efficacy

This compound employs a liposomal delivery system composed of a lipid bilayer of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol. This formulation offers several key advantages:

-

Maintained Synergistic Ratio: The liposome protects the encapsulated drugs from differential clearance rates in the plasma, ensuring that the synergistic 5:1 molar ratio is maintained until the drugs reach the target AML cells.[3]

-

Prolonged Half-Life: Liposomal encapsulation significantly extends the half-life of both cytarabine and daunorubicin in circulation compared to their free forms.[3]

-

Targeted Delivery to Bone Marrow: this compound liposomes are designed to preferentially accumulate in the bone marrow, the primary site of leukemic blasts.[3][4]

-

Preferential Uptake by Leukemia Cells: Preclinical studies have demonstrated that this compound liposomes are taken up by leukemia cells to a greater extent than by normal bone marrow cells.[3][4] This selectivity is thought to be mediated, in part, by the interaction of the liposomes with scavenger receptors on the surface of AML cells.

Cellular Uptake and Intracellular Drug Release

The journey of this compound from intravenous infusion to the nucleus of an AML cell is a multi-step process.

References

- 1. Daunorubicin-cytarabine liposome (CPX-351) in the management of newly diagnosed secondary AML: A new twist on an old cocktail - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Treatment Advances and the Role of Nanotechnology, Combination Products, and Immunotherapy in Changing the Therapeutic Landscape of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound® | Mechanism of Action [vyxeospro.com]

- 4. drugs.com [drugs.com]

- 5. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

CPX-351 (Vyxeos®): A Technical Guide to its Liposomal Composition and Drug Delivery Mechanism

Audience: Researchers, scientists, and drug development professionals.

Introduction

CPX-351 (marketed as Vyxeos®) represents a significant advancement in the treatment of certain high-risk forms of acute myeloid leukemia (AML), specifically newly diagnosed therapy-related AML (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[1] It is a liposomal co-formulation of two well-established chemotherapy agents, cytarabine and daunorubicin.[2][3][4] The innovation of CPX-351 lies not in the drugs themselves, but in their nanoscale liposomal delivery system, which was rationally designed to overcome the pharmacokinetic differences between the two agents and deliver them to leukemia cells at a fixed, synergistic ratio.[2][5][6]

This technical guide provides an in-depth examination of the core principles of CPX-351, focusing on its unique liposome composition, the resulting pharmacologic advantages, and the mechanism of targeted drug delivery. It also outlines the key experimental methodologies used to characterize and validate this advanced drug delivery platform.

Liposome Composition and Formulation

The efficacy of CPX-351 is fundamentally linked to its specific formulation, which maintains a synergistic 5:1 molar ratio of cytarabine to daunorubicin after intravenous administration.[2][3][5] This ratio was identified through extensive preclinical research as demonstrating optimal synergistic cytotoxicity against AML cell lines.[1] The liposome itself is engineered for stability and controlled release, composed of a specific blend of lipids.

Lipid Bilayer Composition

The liposomal membrane is composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[2][5][7] This composition creates a stable, gel-phase bilayer at body temperature, which ensures drug retention and stability in circulation without the need for polyethylene glycol (PEG).[2][5]

Encapsulated Drug Payload

CPX-351 encapsulates cytarabine and daunorubicin at a fixed 5:1 molar ratio.[1][3][7] This ratiometric loading is crucial, as it ensures the co-delivery of the two agents to the target cancer cells, preserving their synergistic interaction.[6][8] The drug-to-lipid ratio is approximately 0.1:1 (mol/mol).[6]

Data Presentation: Quantitative Composition of CPX-351

The quantitative details of the CPX-351 formulation are summarized below.

| Component Category | Specific Component | Molar Ratio | Function |

| Lipid Bilayer | Distearoylphosphatidylcholine (DSPC) | 7 | Structural lipid, forms the main body of the bilayer.[2][7] |

| Distearoylphosphatidylglycerol (DSPG) | 2 | Provides stability and surface charge.[2][7] | |

| Cholesterol | 1 | Modulates membrane fluidity and stability.[2][7] | |

| Aqueous Core | Cytarabine | 5 | Encapsulated antimetabolite drug.[1] |

| Daunorubicin | 1 | Encapsulated anthracycline drug.[1] | |

| Copper Gluconate | Not specified | Used during the formulation process.[2] |

Physicochemical Properties

| Parameter | Value | Significance |

| Liposome Diameter | ~100 nm | Facilitates transport through vasculature and accumulation in bone marrow.[6] |

| Drug-to-Lipid Ratio | 0.1:1 (mol/mol) | Defines the loading capacity of the liposome.[6] |

Drug Delivery Mechanism and Pharmacokinetics

The liposomal carrier technology endows CPX-351 with unique pharmacokinetic properties that distinguish it from the conventional "7+3" regimen of free-form cytarabine and daunorubicin.

The delivery process is a multi-step journey from injection to intracellular action:

-

IV Administration & Prolonged Circulation : Following intravenous infusion, the liposomes protect the encapsulated drugs from metabolic degradation and rapid clearance.[2][4][5] This results in a significantly longer plasma half-life compared to the free drugs, with over 99% of the drugs remaining encapsulated in circulation.

-

Bone Marrow Accumulation : The nanoscale liposomes preferentially accumulate in the bone marrow, the primary site of leukemic activity.[7][9]

-

Preferential Cellular Uptake : Leukemic cells take up the intact CPX-351 liposomes to a greater extent than normal hematopoietic cells.[1][3] This uptake is believed to be an active process involving the engulfment of the liposomes into cytoplasmic vacuoles.[2][5][7]

-

Intracellular Drug Release : Once internalized, the liposome is broken down within the leukemic cell, releasing both cytarabine and daunorubicin simultaneously. This maintains the synergistic 5:1 drug ratio at the site of action.[6][7]

-

Bypassing Drug Resistance : By delivering the drugs within a liposome, CPX-351 may bypass common drug efflux pumps like P-glycoprotein, which are known mediators of chemotherapy resistance.[2][3][5]

Visualization: CPX-351 Drug Delivery Workflow

Caption: Workflow of CPX-351 from intravenous administration to action within a leukemic cell.

Core Technology and Cellular Mechanism of Action

The dual-drug liposomal encapsulation is the core of the CombiPlex® technology platform used to develop CPX-351.[6] This platform focuses on identifying synergistic drug ratios and fixing them within a nanoscale carrier to optimize therapeutic effect.[6]

Visualization: Structure of the CPX-351 Liposome

Caption: Diagram of the CPX-351 liposome showing the lipid bilayer and encapsulated drugs.

Once released inside the cell, cytarabine and daunorubicin exert their cytotoxic effects through established mechanisms:

-

Cytarabine : A nucleoside analogue that, once converted to its active metabolite, inhibits DNA polymerase, thereby halting DNA synthesis during the S-phase of the cell cycle.[1]

-

Daunorubicin : An anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks and apoptosis.[1]

By delivering both drugs to the same cell, CPX-351 ensures that these complementary mechanisms of action occur concurrently, maximizing cell kill.

Key Experimental Protocols

The development and validation of CPX-351 relied on a series of biophysical and pharmacological experiments. While specific proprietary details are not public, the methodologies follow established standards for nanoparticle characterization.

Protocol: Determination of Drug Synergy

The synergistic 5:1 molar ratio was established using the Chou-Talalay Combination Index (CI) method.[2]

-

Objective : To quantify the nature of the interaction between cytarabine and daunorubicin (synergistic, additive, or antagonistic).

-

Methodology :

-

AML cell lines are cultured in vitro.

-

Cells are exposed to a range of concentrations of cytarabine alone, daunorubicin alone, and the two drugs combined at various fixed molar ratios (e.g., 1:1, 5:1, 10:1).

-

After a set incubation period (e.g., 72 hours), cell viability is measured using an appropriate assay (e.g., MTT, CellTiter-Glo).

-

The dose-effect data is analyzed using software like CalcuSyn or CompuSyn to calculate the Combination Index (CI).

-

A CI value < 0.9 indicates synergy, CI between 0.9-1.1 indicates an additive effect, and CI > 1.1 indicates antagonism. The 5:1 ratio consistently demonstrated the highest degree of synergy across multiple cell lines.[6]

-

Protocol: Liposome Characterization

Biophysical characterization is essential to ensure batch-to-batch consistency and performance.

-

Objective : To measure key physical and chemical properties of the liposomes.

-

Methodology :

-

Particle Size and Zeta Potential : Measured using Dynamic Light Scattering (DLS). This confirms the ~100 nm size and provides information on surface charge, which relates to stability.

-

Drug Encapsulation Efficiency (EE%) : a. The liposome formulation is separated from free, unencapsulated drug using techniques like size exclusion chromatography or dialysis. b. The liposomes are then disrupted using a solvent (e.g., methanol). c. The concentration of the encapsulated drug is quantified using High-Performance Liquid Chromatography (HPLC). d. EE% is calculated as: (Amount of encapsulated drug / Total amount of drug) * 100.

-

In Vitro Drug Release : a. The liposome formulation is placed in a dialysis bag suspended in a release buffer (e.g., phosphate-buffered saline) at 37°C. b. At various time points, samples are taken from the buffer outside the bag. c. The concentration of released drug in the samples is measured by HPLC. This assay determines the stability and drug retention properties of the formulation over time.

-

Visualization: Experimental Workflow for Liposome Characterization

Caption: Standard experimental workflow for the biophysical characterization of CPX-351 liposomes.

Conclusion

CPX-351 (this compound®) is a paradigm of rational drug delivery design. By encapsulating a synergistic 5:1 molar ratio of cytarabine and daunorubicin within a stable, ~100 nm liposome, the formulation overcomes the individual pharmacokinetic limitations of the free drugs.[1][2] The core technology enables prolonged circulation, preferential accumulation in the bone marrow, and enhanced uptake by leukemic cells, leading to the coordinated intracellular delivery of the synergistic drug combination.[3][7][9] This sophisticated nanoscale delivery system is directly responsible for the improved clinical outcomes observed in high-risk AML patients.[6][10]

References

- 1. mdpi.com [mdpi.com]

- 2. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. io.nihr.ac.uk [io.nihr.ac.uk]

- 10. CPX-351 (cytarabine and daunorubicin) Liposome for Injection Versus Conventional Cytarabine Plus Daunorubicin in Older Patients With Newly Diagnosed Secondary Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Pharmacokinetics and Pharmacodynamics of Vyxeos (CPX-351): A Technical Guide

Introduction

Vyxeos (CPX-351) is a liposomal formulation of a fixed 5:1 molar ratio of cytarabine and daunorubicin, designed to leverage the synergistic effects of these two chemotherapeutic agents for the treatment of acute myeloid leukemia (AML).[1][2][3][4][5][6][7][8][9] This technical guide provides an in-depth overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data, experimental protocols, and mechanisms of action. The liposomal encapsulation of this compound offers distinct pharmacokinetic properties compared to the conventional "7+3" regimen of free cytarabine and daunorubicin, leading to improved efficacy in preclinical models.[2][3][10][11][12]

Pharmacokinetics

The liposomal delivery system of this compound is central to its pharmacokinetic profile, enabling prolonged circulation and altered tissue distribution of the encapsulated drugs.[2][3][10][11] The liposomes are composed of distearoylphosphatidylcholine (DSPC), distearoylphosphatidylglycerol (DSPG), and cholesterol in a 7:2:1 molar ratio.[2][3][6][8] This composition contributes to the stability of the liposomes in circulation.[3][8]

Plasma Pharmacokinetics

Preclinical studies in mice, rats, and dogs have consistently demonstrated that this compound maintains the synergistic 5:1 molar ratio of cytarabine to daunorubicin in the plasma for an extended period, a critical feature not achievable with the co-administration of the free drugs due to their disparate individual pharmacokinetic profiles.[2][10][12][13] This prolonged exposure to a synergistic drug ratio is a key driver of this compound's enhanced anti-leukemic activity.[3][14][15][16]

Table 1: Summary of Preclinical Plasma Pharmacokinetic Parameters of this compound (CPX-351)

| Species | Dose | Drug | Cmax (µg/mL) | AUC (µg·h/mL) | Terminal Half-life (t½) (h) | Reference |

| Mouse | 5 units/kg (5 mg/kg cytarabine, 2.2 mg/kg daunorubicin) | Cytarabine | 52 | Not Reported | Not Reported | [17] |

| Daunorubicin | 24 | Not Reported | Not Reported | [17] | ||

| Rat | Not Specified | Cytarabine | Not Reported | Not Reported | Not Reported | [10] |

| Daunorubicin | Not Reported | Not Reported | Not Reported | [10] | ||

| Dog | Not Specified | Cytarabine | Not Reported | Not Reported | Not Reported | [10] |

| Daunorubicin | Not Reported | Not Reported | Not Reported | [10] |

Note: Comprehensive quantitative data for all parameters across all species were not consistently available in the reviewed literature.

Tissue Distribution

This compound exhibits a distinct tissue distribution pattern compared to the free drugs.[10][11] The liposomal formulation leads to preferential accumulation in the bone marrow, the primary site of leukemic blasts.[3][14][15][16] Studies in murine models have shown significantly higher concentrations of both cytarabine and daunorubicin in the bone marrow following this compound administration compared to the free drug cocktail.[15] This targeted delivery to the bone marrow is believed to contribute to the potent and sustained anti-leukemic effect.[15] In contrast to the free drugs which show tissue:plasma ratios generally greater than one, this compound administration results in tissue:plasma ratios of less than one, indicating that the drugs remain largely encapsulated and within the circulation, with preferential uptake in target tissues like the bone marrow.[2][10][11]

Pharmacodynamics

The pharmacodynamic effects of this compound are a direct consequence of its unique pharmacokinetic profile. The sustained exposure to the synergistic ratio of cytarabine and daunorubicin at the site of the disease leads to enhanced killing of leukemia cells.[14][16]

Cellular Uptake and Intracellular Drug Release

Preclinical studies have demonstrated that this compound liposomes are taken up by leukemia cells more readily than by normal bone marrow cells.[2][3][12] Confocal microscopy has revealed that intact liposomes are internalized by leukemia cells into cytoplasmic vacuoles.[15] Following internalization, the liposomes are degraded, releasing cytarabine and daunorubicin intracellularly, where they can exert their cytotoxic effects.[6][15][18]

In Vivo Efficacy

Numerous preclinical studies in various leukemia models have demonstrated the superior efficacy of this compound compared to the conventional "7+3" regimen.[1][2][12] In murine xenograft models of acute lymphoblastic leukemia (ALL), treatment with this compound resulted in a significant extension of median event-free survival.[17] In a bone marrow engrafted human lymphocytic leukemia xenograft model, this compound completely ablated leukemia cells from the bone marrow for an extended period, whereas the free drug cocktail only induced transient suppression.[15]

Table 2: Summary of Preclinical Efficacy Studies of this compound (CPX-351)

| Animal Model | Disease Model | This compound Dosing Regimen | Comparator | Key Findings | Reference |

| Murine Models | Hematological Malignancies | Not Specified | Free drug cocktail | Synergistic in vitro and in vivo activity | [1] |

| Rag2-M Mice | CCRF-CEM Leukemia Xenograft | Not Specified | Free drug cocktail | Selective accumulation in leukemic cells, higher drug concentrations in leukemic cells vs. normal bone marrow | [2] |

| NOD/SCID Mice | ALL Xenografts | 5 units/kg, Q2Dx3 | Untreated Control | Extended median event-free survival from 2-11 days to 33-42 days | [17] |

| Murine Model | Bone Marrow Engrafted Human Lymphocytic Leukemia | Not Specified | Free drug cocktail | Complete ablation of leukemia cells from bone marrow | [15] |

Experimental Protocols

Animal Models

A variety of immunodeficient mouse models have been utilized in the preclinical evaluation of this compound to establish human leukemia xenografts. These include:

-

NOD/SCID (Non-obese diabetic/severe combined immunodeficient) mice: Used for establishing ALL xenograft models.[17]

-

Rag2-M mice: Utilized for engrafting the CCRF-CEM leukemia cell line.[2]

-

Female CD-1 mice: Employed for pharmacokinetic studies.[17]

Dosing and Administration

This compound is administered intravenously (i.v.), typically via the lateral tail vein in mice.[17] Dosing regimens varied depending on the study's objective:

-

Pharmacokinetic studies: Often involved a single bolus i.v. injection.[1][17]

-

Efficacy studies: Frequently employed a multi-dose schedule, such as a Q2Dx3 schedule (three doses administered every two days).[17]

The dose of this compound is often expressed in "units," where one unit contains 1 mg of cytarabine and 0.44 mg of daunorubicin.[17]

Sample Collection and Analysis

For pharmacokinetic analysis, blood samples were collected at various time points post-injection.[10] Plasma was then separated and analyzed for drug concentrations.[1] Bone marrow samples were also collected to assess drug levels at the target site.[1][15] Drug concentrations were typically determined using methods such as high-performance liquid chromatography (HPLC).[11] For pharmacodynamic assessments, tumor burden was monitored, and survival was a key endpoint.[17]

Conclusion

The preclinical data for this compound (CPX-351) robustly demonstrate the advantages of its liposomal formulation. By maintaining a synergistic 5:1 molar ratio of cytarabine and daunorubicin in circulation and preferentially delivering these agents to the bone marrow, this compound achieves superior anti-leukemic efficacy compared to the conventional free-drug combination in various animal models. The unique pharmacokinetic profile, characterized by prolonged drug exposure and targeted tissue distribution, directly translates to enhanced pharmacodynamic effects, including increased uptake by leukemia cells and potent tumor cell killing. These preclinical findings provided a strong rationale for the clinical development and eventual approval of this compound for the treatment of specific subtypes of AML.

References

- 1. Pharmacokinetics of CPX-351 (cytarabine/daunorubicin HCl) liposome injection in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CPX-351: a nanoscale liposomal co-formulation of daunorubicin and cytarabine with unique biodistribution and tumor cell uptake properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety [air.unimi.it]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Reformulating acute myeloid leukemia: liposomal cytarabine and daunorubicin (CPX-351) as an emerging therapy for secondary AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics, drug metabolism, and tissue distribution of CPX-351 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

- 13. pp.jazzpharma.com [pp.jazzpharma.com]

- 14. This compound® | Mechanism of Action [vyxeospro.com]

- 15. ashpublications.org [ashpublications.org]

- 16. MOA [ivyxeospro.com]

- 17. Efficacy of CPX-351, (cytarabine:daunorubicin) liposome injection, against acute lymphoblastic leukemia (ALL) xenograft models of the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]

- 18. EMA Review of Daunorubicin and Cytarabine Encapsulated in Liposomes (this compound, CPX‐351) for the Treatment of Adults with Newly Diagnosed, Therapy‐Related Acute Myeloid Leukemia or Acute Myeloid Leukemia with Myelodysplasia‐Related Changes - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake of CPX-351 in Leukemia Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPX-351 (Vyxeos®) is a liposomal formulation of a synergistic 5:1 molar ratio of cytarabine and daunorubicin approved for the treatment of newly diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[1][2] The liposomal delivery system is a key feature of CPX-351, as it maintains the synergistic drug ratio after administration and facilitates preferential uptake by leukemia cells in the bone marrow.[3][4] This enhanced uptake by malignant cells is a critical factor in the improved efficacy of CPX-351 compared to the conventional "7+3" chemotherapy regimen of free cytarabine and daunorubicin.[3][5] This technical guide provides an in-depth overview of the cellular uptake pathways of CPX-351 in leukemia cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the involved processes.

The internalization of intact CPX-351 liposomes into leukemia cells is a crucial step in its mechanism of action, allowing the synergistic drug ratio to be released intracellularly.[5][6] This process is thought to help bypass P-glycoprotein-based efflux pumps, which are significant contributors to chemotherapy resistance.[4] Understanding the specific pathways involved in CPX-351 uptake is essential for optimizing its therapeutic efficacy, identifying potential biomarkers for patient response, and developing next-generation drug delivery systems.

Data Presentation: Quantitative Analysis of CPX-351 Uptake

The cellular uptake of CPX-351 has been quantified in various leukemia cell lines, with studies identifying the contributions of different endocytic and non-endocytic pathways. The data presented below is primarily derived from studies utilizing flow cytometry to measure the fluorescence of daunorubicin within the cells, a method that correlates with the uptake of the intact liposome.

Table 1: Basal Uptake of CPX-351 and SR-BI Expression in Leukemia Cell Lines

| Cell Line | CPX-351 Uptake (Arbitrary Units ± SE) | SR-BI Expression (Arbitrary Units ± SE) |

| HL-60 | 10.1 ± 0.2 | 26.3 ± 3.8 |

| K562 | 8.7 ± 0.2 | 37.2 ± 3.4 |

| THP-1 | 13.9 ± 0.6 | 141.3 ± 24.7 |

Data from Hosono et al. (2023)[1]

Table 2: Inhibition of CPX-351 Uptake by Pathway-Specific Inhibitors

| Inhibitor | Target Pathway | Cell Line | % Reduction in Uptake (p<0.01) |

| Chlorpromazine (CPZ) | Clathrin-Mediated Endocytosis | HL-60 | 18.5% |

| K562 | 50.6% | ||

| THP-1 | 34.6% | ||

| 5-(N-ethyl-N-isopropyl)-amiloride (EIPA) | Macropinocytosis | HL-60 | 9.9% |

| K562 | 43.4% | ||

| THP-1 | 30.9% | ||

| Blocks Lipid Transport-1 (BLT-1) (400 nM) | Scavenger Receptor Class B Type 1 (SR-BI) | HL-60 | 17.0% |

| K562 | 27.7% | ||

| THP-1 | 24.4% |

Data from Hosono et al. (2023)[1]

Table 3: Modulation of CPX-351 Uptake by High-Dose BLT-1

| Treatment | Cell Line | % Increase in Uptake (p<0.01) |

| High-Dose BLT-1 (40 µM) | HL-60 | 334.6% |

| K562 | 249.3% | |

| THP-1 | 266.8% |

Data from Hosono et al. (2023)[1]

Cellular Uptake Pathways of CPX-351

The uptake of CPX-351 by leukemia cells is a multi-faceted process involving several distinct pathways. The liposomal formulation, upon entering the bloodstream, acquires a "protein corona" from the adsorption of serum proteins.[7] This protein corona, particularly the apolipoproteins A-I and A-II, plays a crucial role in mediating the interaction of the liposome with receptors on the surface of leukemia cells.[7] The primary pathways identified are clathrin-mediated endocytosis, macropinocytosis, and a non-endocytic pathway mediated by Scavenger Receptor Class B Type 1 (SR-BI).[1][8]

Caption: Overview of the primary cellular uptake pathways for CPX-351 in leukemia cells.

Experimental Protocols

Quantification of CPX-351 Uptake by Flow Cytometry

This protocol is designed to quantify the uptake of CPX-351 into leukemia cell lines by measuring the intrinsic fluorescence of daunorubicin.

Materials:

-

Leukemia cell lines (e.g., HL-60, K562, THP-1)

-

CPX-351

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed leukemia cells in a 24-well plate at a density of 1 x 10^6 cells/mL and incubate overnight.

-

Treat the cells with the desired concentration of CPX-351 (e.g., 10 µM) and incubate for various time points (e.g., 1, 4, 24 hours).

-

For inhibitor studies, pre-incubate the cells with specific inhibitors for 1 hour before adding CPX-351:

-

Chlorpromazine (10 µg/mL) for clathrin-mediated endocytosis inhibition.

-

5-(N-ethyl-N-isopropyl)-amiloride (EIPA) (50 µM) for macropinocytosis inhibition.

-

Blocks Lipid Transport-1 (BLT-1) (400 nM for inhibition, 40 µM for enhancement) for SR-BI modulation.

-

-

After incubation, harvest the cells and wash twice with ice-cold PBS.

-

Resuspend the cells in 500 µL of PBS.

-

Analyze the cells using a flow cytometer, exciting at 488 nm and detecting emission at approximately 590 nm (for daunorubicin).

-

Quantify the mean fluorescence intensity (MFI) of the cell population. The uptake is often expressed as the MFI of treated cells normalized to untreated control cells.

Caption: Experimental workflow for quantifying CPX-351 uptake using flow cytometry.

Visualization of CPX-351 Internalization by Confocal Microscopy

This protocol allows for the visualization of the subcellular localization of CPX-351 within leukemia cells.

Materials:

-

Leukemia cell lines

-

CPX-351

-

Poly-L-lysine coated coverslips

-

Paraformaldehyde (4%)

-

DAPI (4′,6-diamidino-2-phenylindole)

-

Mounting medium

-

Confocal microscope

Procedure:

-

Grow leukemia cells on poly-L-lysine coated coverslips in a 24-well plate.

-

Treat the cells with CPX-351 (e.g., 10 µM) for desired time points.

-

Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Wash the cells again with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium.

-

Image the cells using a confocal microscope. Daunorubicin will fluoresce red, and DAPI will fluoresce blue.

Conclusion

The cellular uptake of CPX-351 in leukemia cells is a complex process involving multiple pathways, including clathrin-mediated endocytosis, macropinocytosis, and a non-endocytic pathway mediated by SR-BI. The liposomal formulation and the resulting protein corona are critical for mediating these interactions. Quantitative studies have begun to elucidate the relative contributions of these pathways in different leukemia cell lines. A thorough understanding of these mechanisms, facilitated by the experimental protocols outlined in this guide, is paramount for the continued development and optimization of liposomal drug delivery systems in the treatment of leukemia and other malignancies. The ability to modulate these uptake pathways may offer novel strategies to enhance the therapeutic efficacy of CPX-351 and overcome drug resistance.

References

- 1. PB1763: THE CELLULAR UPTAKE OF CPX-351 BY SCAVENGER RECEPTOR CLASS B TYPE 1-MEDIATED NONENDOCYTIC PATHWAY IN LEUKEMIA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phase II Trial of CPX-351 in Patients with Acute Myeloid Leukemia at High Risk for Induction Mortality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 5. Intestinal SR-BI does not impact cholesterol absorption or transintestinal cholesterol efflux in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CPX-351 exhibits hENT-independent uptake and can be potentiated by fludarabine in leukaemic cells lines and primary refractory AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

The In Vitro Efficacy of Vyxeos (CPX-351) on Leukemic Stem Cells: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vyxeos (CPX-351) is a liposomal formulation of a fixed 1:5 molar ratio of daunorubicin and cytarabine, approved for the treatment of newly-diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[1][2] This dual-drug encapsulation strategy is designed to leverage the synergistic effects of these two chemotherapeutic agents by maintaining their optimal ratio after administration and facilitating preferential uptake by leukemic cells in the bone marrow.[3][4][5] This technical guide synthesizes the available in vitro and ex vivo data on the effects of this compound on leukemic stem cells (LSCs) and their bulk counterparts, providing insights into its mechanism of action and potential advantages over conventional chemotherapy.

Mechanism of Action: Synergistic Targeting of Leukemic Cells

The foundational principle of this compound lies in the synergistic interaction between cytarabine and daunorubicin. In vitro studies have demonstrated that a 5:1 molar ratio of cytarabine to daunorubicin results in maximal synergy and minimal antagonism in killing leukemia cells.[5] The liposomal delivery system of this compound is crucial for maintaining this synergistic ratio in vivo.[5]

Preclinical studies have shown that this compound liposomes are preferentially taken up by leukemic cells compared to normal bone marrow cells.[3][4] This selective uptake is a key aspect of its therapeutic window. An ex vivo study has confirmed a direct correlation between the increased sensitivity of leukemia cells to CPX-351 and the uptake of intact liposomes, followed by intracellular drug release.[3] This targeted delivery mechanism leads to higher intracellular concentrations of both drugs in leukemic cells. Specifically, in a murine leukemia model, the concentration of cytarabine was found to be over nine times higher and daunorubicin more than two times higher in leukemic cells compared to normal bone marrow cells.[3]

The internalization of CPX-351 liposomes is thought to occur at the plasma membrane of leukemic cells. As the liposomes associated with the plasma membrane decrease, there is a corresponding increase in the accumulation of daunorubicin in the nucleus, indicating the successful intracellular release of the cytotoxic agents.[3]

Quantitative Analysis of In Vitro and Ex Vivo Cytotoxicity

Ex vivo studies using primary AML patient samples have provided quantitative data on the cytotoxic activity of CPX-351 against leukemic blasts. These studies are crucial for understanding the direct cellular effects of the drug formulation.

| Cell Type | Assay | Endpoint | Drug/Formulation | Result | Reference |

| Primary AML Blasts (n=53) | Cytotoxicity Assay | IC50 | CPX-351 | Median IC50 = 0.466:0.223 µM (Cytarabine:Daunorubicin) | [6] (Leukemia Research) |

| FLT3-ITD+ AML Blasts | Cytotoxicity Assay | IC50 | CPX-351 | 5-fold more sensitive than FLT3-wildtype blasts | [7][8] |

| Primary AML Blasts (n=12) | Drug Uptake vs. Cytotoxicity | Correlation | CPX-351 | Correlation coefficient of 0.703 between MFI and IC50 | [9] |

These findings highlight that the cytotoxic potency of CPX-351 is directly related to its uptake by the leukemic cells.[8][9] The increased sensitivity of FLT3-ITD positive AML cells to CPX-351 is a significant finding, as this mutation is associated with a poor prognosis.[7][8]

Experimental Protocols

Ex Vivo Cytotoxicity Assay for Primary AML Blasts

This protocol is based on methodologies described in the referenced literature for assessing the cytotoxic effects of CPX-351 on primary AML cells.

1. Isolation of Primary AML Cells:

-

Mononuclear cells are isolated from fresh peripheral blood or bone marrow aspirates of AML patients by Ficoll-Paque density gradient centrifugation.

-

Viable cells are counted using trypan blue exclusion.

2. Cell Culture and Drug Treatment:

-

Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 1 x 10^5 cells per well.

-

CPX-351 is serially diluted to a range of concentrations and added to the wells. Control wells receive vehicle control.

-

Cells are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

3. Assessment of Cell Viability:

-

Cell viability is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a fluorescence-based assay like CellTiter-Blue.

-

The absorbance or fluorescence is measured using a plate reader.

4. Data Analysis:

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Flow Cytometry-Based Drug Uptake Assay

This protocol outlines the steps to quantify the uptake of CPX-351 into leukemic cells, leveraging the intrinsic fluorescence of daunorubicin.

1. Cell Preparation and Treatment:

-

Primary AML cells or a suitable leukemic cell line are prepared as described in the cytotoxicity assay protocol.

-

Cells are treated with a fixed concentration of CPX-351 for a defined period (e.g., 4, 24 hours).

2. Staining and Acquisition:

-

After incubation, cells are washed with phosphate-buffered saline (PBS) to remove extracellular drug.

-

Cells are resuspended in PBS for flow cytometric analysis.

-

The fluorescence of daunorubicin is measured in the appropriate channel (e.g., PE or a similar channel depending on the cytometer's laser and filter configuration).

3. Data Analysis:

-

The mean fluorescence intensity (MFI) of the daunorubicin signal is quantified for the treated cells.

-

The MFI of untreated cells is used as a background control.

-

The relative drug uptake can be expressed as the MFI of treated cells or the fold-change in MFI over untreated controls.

Signaling Pathways and Experimental Workflows

The liposomal delivery of a synergistic drug ratio is central to the mechanism of this compound. The process from administration to intracellular drug release can be visualized as a workflow. While specific signaling pathway modulations by CPX-351 in LSCs are not extensively detailed in the current literature, the downstream effects of DNA damage and cell cycle arrest induced by cytarabine and daunorubicin are well-established.

Conclusion and Future Directions

The available in vitro and ex vivo data strongly support the rationale behind the liposomal formulation of this compound. The fixed synergistic ratio of daunorubicin and cytarabine, combined with preferential uptake by leukemic cells, leads to potent cytotoxic effects against AML blasts. The enhanced activity in high-risk subsets, such as FLT3-ITD positive AML, is particularly promising.

However, a notable gap in the current literature is the lack of specific in vitro studies focusing on the effects of this compound on the leukemic stem cell population, typically defined by the CD34+/CD38- surface marker profile. Future research should aim to:

-

Directly compare the in vitro effects of this compound and the conventional 7+3 chemotherapy regimen on isolated LSCs. This would involve assays for apoptosis, cell cycle arrest, and colony-forming ability.

-

Elucidate the specific signaling pathways modulated by this compound in LSCs. This could provide insights into potential mechanisms of resistance and identify novel combination strategies.

-

Investigate the role of the bone marrow microenvironment in modulating the response of LSCs to this compound. Co-culture systems with stromal cells could provide a more physiologically relevant in vitro model.

A deeper understanding of the in vitro effects of this compound on LSCs will be critical for optimizing its clinical use and developing next-generation therapies that can more effectively eradicate the root of leukemic disease.

References

- 1. CPX-351 (this compound) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CPX-351: An Old Scheme with a New Formulation in the Treatment of High-Risk AML - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Role of CPX-351 in the Acute Myeloid Leukemia Treatment Landscape: Mechanism of Action, Efficacy, and Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Leukemia-selective uptake and cytotoxicity of CPX-351, a synergistic fixed-ratio cytarabine:daunorubicin formulation, in bone marrow xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. targetedonc.com [targetedonc.com]

- 6. cancernetwork.com [cancernetwork.com]

- 7. CPX-351 exhibits potent and direct ex vivo cytotoxicity against AML blasts with enhanced efficacy for cells harboring the FLT3-ITD mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Influence of Genetic Landscape on Vyxeos® (CPX-351) Efficacy in Acute Myeloid Leukemia

A Technical Guide for Researchers and Drug Development Professionals

Vyxeos® (CPX-351) , a liposomal co-formulation of cytarabine and daunorubicin in a synergistic 5:1 molar ratio, has demonstrated improved overall survival in older adults with newly diagnosed, high-risk secondary acute myeloid leukemia (sAML), including therapy-related AML (t-AML) and AML with myelodysplasia-related changes (AML-MRC), when compared to the conventional 7+3 chemotherapy regimen.[1][2][3] Emerging evidence from sub-analyses of the pivotal Phase III clinical trial (NCT01696084) and other studies has underscored the significant impact of the underlying genetic mutational landscape on patient response to this compound, offering a more nuanced understanding of its therapeutic potential across different AML subtypes.[1][4][5] This technical guide provides an in-depth analysis of how specific genetic mutations influence the efficacy of this compound, presenting key quantitative data, experimental methodologies, and visual representations of relevant pathways and workflows.

I. Quantitative Analysis of this compound Efficacy by Genetic Mutation

The efficacy of this compound has been shown to vary significantly depending on the presence of specific genetic mutations. The following tables summarize the key quantitative outcomes from the pivotal Phase III trial and subsequent analyses.

Table 1: Overall Survival (OS) in Patients with Specific Gene Mutations Treated with this compound vs. 7+3

| Genetic Mutation | Treatment Arm | Median OS (months) | Hazard Ratio (95% CI) | p-value | Reference |

| AML-MR Defining Mutations * | This compound | 9.7 (6.2-13.7) | 0.69 (0.52-0.90) | 0.037 | [6] |

| 7+3 | 6.8 (3.6-9.6) | ||||

| TP53 | This compound | 4.5 (2.9-7.6) | Not Statistically Significant | 0.70 | [6] |

| 7+3 | 5.1 (2.9-7.3) | ||||

| DNMT3A | This compound | 12.6 | 0.41 (0.19-0.89) | - | [4] |

| 7+3 | 5.5 | ||||

| TET2 | This compound | 9.1 | 0.47 (0.23-0.93) | - | [4] |

| 7+3 | 3.7 | ||||

| ASXL1 | This compound | 9.10 | 0.67 (0.35-1.27) | - | [4] |

| 7+3 | 6.29 | ||||

| RUNX1 | This compound | 8.87 | 0.58 (0.30-1.11) | - | [4] |

| 7+3 | 4.09 | ||||

| FLT3 (mutated) | This compound | 10.25 | - | - | [2] |

| 7+3 | 4.73 |

*Includes mutations in SRSF2, SF3B1, U2AF1, ZRSR2, ASXL1, EZH2, BCOR, or STAG2.

Table 2: Remission Rates (CR + CRi) in Patients with Specific Gene Mutations Treated with this compound vs. 7+3

| Genetic Mutation | Treatment Arm | CR + CRi Rate (%) | Odds Ratio (95% CI) | Reference |

| TP53 (mutated) | This compound | 33 | 0.3049 (0.1016-0.9150) | [7] |

| TP53 (wild-type) | This compound | 62 | [7] | |

| FLT3 (mutated) | This compound | 68.2 | 6.86 (1.78-26.36) | [2] |

| 7+3 | 23.8 |

Key Findings from Quantitative Data:

-

Favorable Response: Patients with mutations in DNMT3A and TET2 demonstrate a significantly longer median overall survival when treated with this compound compared to the 7+3 regimen.[4][5] Similarly, patients with myelodysplasia-related (AML-MR) mutations experience a survival benefit with this compound.[1][6][8] There is also evidence suggesting improved response rates in patients with FLT3 mutations.[2][9]

-

Poor Response: The presence of a TP53 mutation is consistently associated with a poor prognosis, and these patients do not appear to derive a survival benefit from this compound compared to conventional chemotherapy.[1][10] In fact, some analyses suggest that this compound may lead to increased myelosuppression without a corresponding improvement in survival in this patient population.[8]

II. Experimental Protocols

The data presented in this guide are primarily derived from the pivotal, randomized, open-label, multicenter Phase III clinical trial (NCT01696084).

Study Design and Patient Population

-

Participants: 309 adults aged 60-75 years with newly diagnosed, high-risk/secondary AML were randomized in a 1:1 ratio to receive either this compound or the standard 7+3 regimen.[4][5]

-

AML Subtypes Included:

-

Treatment Regimen:

-

Induction: Patients received one or two induction cycles.

-

Consolidation: Patients who achieved complete remission (CR) or CR with incomplete hematologic recovery (CRi) proceeded to consolidation therapy.

-

Genetic Analysis Methodology

-

Sample Collection: Pre-treatment blood or bone marrow samples were collected from all available patients.[4][5]

-

Sequencing: Targeted sequencing of 112 leukemia-associated genes was performed on these samples.[4][5]

III. Visualizing Molecular Interactions and Experimental Processes

This compound Mechanism of Action and Cellular Uptake

This compound is a liposomal formulation that co-encapsulates cytarabine and daunorubicin at a synergistic 5:1 molar ratio. This formulation is designed to enhance drug delivery to leukemic cells.

Caption: this compound cellular uptake and intracellular drug release mechanism.

Experimental Workflow for Genetic Analysis in the Phase III Trial

The following diagram illustrates the workflow for the genetic analysis performed in the pivotal Phase III trial of this compound.

Caption: Workflow of genetic analysis in the this compound Phase III trial.

Simplified Signaling Pathway in AML and Potential Impact of Key Mutations

This diagram provides a simplified overview of signaling pathways relevant to AML and indicates where key mutations may exert their influence, potentially affecting the response to chemotherapy like this compound.

Caption: Simplified AML signaling pathways and the impact of key mutations.

IV. Conclusion

The efficacy of this compound in high-risk AML is significantly influenced by the underlying genetic mutational profile of the patient. While individuals with DNMT3A, TET2, and AML-MR defining mutations appear to derive a notable survival benefit from this compound over traditional 7+3 chemotherapy, patients with TP53 mutations have a poor prognosis regardless of the treatment arm and may not benefit from this compound. These findings highlight the critical importance of molecular profiling in guiding treatment decisions for patients with AML. Further research is warranted to elucidate the precise mechanisms by which these mutations modulate the response to this compound and to identify potential therapeutic strategies to overcome resistance in non-responding patient populations. This detailed understanding will be instrumental for researchers, scientists, and drug development professionals in advancing personalized medicine for AML.

References

- 1. AML-MR mutations drive the benefit of CPX-351 over 7+3 in the pivotal Phase III AML trial | VJHemOnc [vjhemonc.com]

- 2. Frontiers | CPX-351 in FLT3-mutated acute myeloid leukemia [frontiersin.org]

- 3. CPX-351 (this compound) in AML - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ashpublications.org [ashpublications.org]

- 5. Impact of gene mutations on the efficacy of CPX-351 versus 7+3 in older patients with newly diagnosed, high-risk/secondary acute myeloid leukemia [aml-hub.com]

- 6. Paper: AML-MR Mutations Drive the Benefit of CPX-351 over 7+3 in the Pivotal Phase 3 AML Trial [ash.confex.com]

- 7. ashpublications.org [ashpublications.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Celator reports positive Phase III results of this compound to treat secondary AML - Clinical Trials Arena [clinicaltrialsarena.com]

- 10. CPX-351: An Old Scheme with a New Formulation in the Treatment of High-Risk AML | MDPI [mdpi.com]

An In-Depth Technical Guide to In Vivo Models for Studying Vyxeos® (Daunorubicin and Cytarabine) Liposome for Injection Biodistribution

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vyxeos® (also known as CPX-351), a liposomal formulation co-encapsulating a synergistic 1:5 molar ratio of daunorubicin and cytarabine, has demonstrated improved efficacy in the treatment of certain high-risk acute myeloid leukemia (AML) subtypes. Understanding the in vivo biodistribution of this nano-drug delivery system is paramount for elucidating its mechanism of action, optimizing therapeutic efficacy, and evaluating potential off-target toxicities. This technical guide provides a comprehensive overview of the preclinical in vivo models and methodologies employed to study the biodistribution of this compound, with a focus on experimental protocols, quantitative data presentation, and visual workflows to aid researchers in this field.

Introduction to this compound and the Rationale for Biodistribution Studies

This compound is a liposomal nanoparticle designed to deliver a fixed, synergistic ratio of daunorubicin and cytarabine to leukemia cells in the bone marrow. The liposomal encapsulation technology alters the pharmacokinetics of the constituent drugs, leading to a longer circulation half-life and preferential uptake by leukemia cells over normal bone marrow cells. Biodistribution studies are critical to:

-

Confirm Targeted Delivery: Verify the preferential accumulation of the liposomes and their encapsulated drugs in the bone marrow and other sites of leukemic infiltration.

-

Elucidate Pharmacokinetic Profile: Characterize the absorption, distribution, metabolism, and excretion (ADME) of the liposomal carrier and the individual drugs.

-

Assess Off-Target Accumulation: Quantify drug levels in major organs such as the liver, spleen, heart, and kidneys to understand potential toxicities.

-

Correlate Exposure with Efficacy: Establish a relationship between drug concentration in target tissues and therapeutic outcomes.

In Vivo Models for this compound Biodistribution

The selection of an appropriate animal model is crucial for obtaining clinically relevant biodistribution data. Both non-tumor-bearing and leukemia-bearing rodent models have been instrumental in characterizing the in vivo behavior of this compound.

Healthy, Non-Tumor-Bearing Models

Initial pharmacokinetic and biodistribution studies are often conducted in healthy animals to understand the fundamental behavior of the drug delivery system.

-

Species: Sprague-Dawley rats and CD-1 mice are commonly used.

-

Rationale: These models help determine the basic pharmacokinetic parameters and the inherent tissue distribution profile of the liposomes without the confounding influence of a tumor sink.

Xenograft Models of Acute Myeloid Leukemia

To study biodistribution in a disease context, immunodeficient mice are engrafted with human AML cell lines or patient-derived xenografts (PDX).

-

Species and Strains: Common models include NOD/SCID (Non-obese diabetic/severe combined immunodeficient) and NSG (NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ) mice.

-

Cell Lines: CCRF-CEM (human T-cell acute lymphoblastic leukemia) cells have been used to establish disseminated leukemia models.

-

Rationale: These models allow for the direct assessment of this compound delivery to leukemic cells, particularly within the bone marrow microenvironment. They are essential for demonstrating the preferential uptake of this compound by leukemia cells compared to normal hematopoietic cells.

Experimental Protocols

The following sections detail the methodologies for conducting in vivo biodistribution studies of this compound.

Animal Model Preparation (Leukemia Xenograft)

-

Cell Culture: Human AML cell lines (e.g., CCRF-CEM) are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum) under standard conditions (37°C, 5% CO₂).

-

Animal Acclimation: Immunodeficient mice (e.g., female NOD/SCID, 6-8 weeks old) are acclimated for at least one week prior to the experiment.

-

Cell Inoculation: A suspension of 5 x 10⁶ CCRF-CEM cells in 0.2 mL of phosphate-buffered saline (PBS) is injected intravenously (IV) via the tail vein.

-

Disease Establishment: The animals are monitored for signs of leukemia development. Engraftment is typically confirmed by flow cytometry of peripheral blood or bone marrow aspirates, or by monitoring for hind-limb paralysis, which occurs approximately 20-25 days post-inoculation.

Drug Administration and Sample Collection

-

Drug Preparation: this compound is reconstituted according to the manufacturer's instructions.

-

Administration: A single bolus dose of this compound (or control agents like free daunorubicin and cytarabine) is administered via tail vein injection. Dosing is based on the daunorubicin component (e.g., 3.0 mg/kg daunorubicin and 6.8 mg/kg cytarabine).

-

Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 8, 24, 48, 72, and 96 hours) to characterize the full pharmacokinetic profile.

-

Sample Collection:

-

Blood: Blood is collected via cardiac puncture into tubes containing an anticoagulant (e.g., K₂EDTA). Plasma is separated by centrifugation.

-

Tissues: Key organs and tissues, including bone marrow (flushed from femurs), liver, spleen, kidneys, heart, and lungs, are harvested, weighed, and immediately flash-frozen in liquid nitrogen. Samples are stored at -80°C until analysis.

-

Bioanalytical Method: Drug Extraction and Quantification

-

Tissue Homogenization: Frozen tissues are homogenized in a suitable buffer.

-

Drug Extraction: Daunorubicin and cytarabine are extracted from plasma and tissue homogenates. A common method is solid-phase extraction (SPE) or liquid-liquid extraction.

-

Quantification: Drug concentrations are determined using a validated high-performance liquid chromatography (HPLC) method with fluorescence detection for daunorubicin and tandem mass spectrometry (LC-MS/MS) for cytarabine, which offers high sensitivity and specificity.

Quantitative Biodistribution Data

The following tables summarize the quantitative biodistribution data for this compound compared to a "cocktail" of free daunorubicin and cytarabine in leukemia-bearing mice.

Table 1: Drug Concentrations in Bone Marrow of Leukemia-Bearing Mice Following a Single IV Dose

| Time (hours) | Drug Formulation | Daunorubicin (ng/g) | Cytarabine (ng/g) |

| 1 | This compound | 10,700 | 25,100 |

| Free Drug Cocktail | 1,810 | 11,200 | |

| 24 | This compound | 14,000 | 27,200 |

| Free Drug Cocktail | 118 | 45 | |

| 48 | This compound | 6,970 | 12,500 |

| Free Drug Cocktail | 30 | Not Detected | |

| 96 | This compound | 1,770 | 2,740 |

| Free Drug Cocktail | Not Detected | Not Detected |

Table 2: Drug Concentrations in Liver of Leukemia-Bearing Mice Following a Single IV Dose

| Time (hours) | Drug Formulation | Daunorubicin (ng/g) | Cytarabine (ng/g) |

| 1 | This compound | 58,100 | 136,000 |

| Free Drug Cocktail | 32,800 | 10,900 | |

| 24 | This compound | 27,800 | 54,300 |

| Free Drug Cocktail | 651 | 42 | |

| 48 | This compound | 13,300 | 24,200 |

| Free Drug Cocktail | 143 | Not Detected | |

| 96 | This compound | 3,920 | 6,560 |

| Free Drug Cocktail | Not Detected | Not Detected |

Table 3: Drug Concentrations in Spleen of Leukemia-Bearing Mice Following a Single IV Dose

| Time (hours) | Drug Formulation | Daunorubicin (ng/g) | Cytarabine (ng/g) |

| 1 | This compound | 73,800 | 173,000 |

| Free Drug Cocktail | 11,800 | 11,200 | |

| 24 | This compound | 55,900 | 109,000 |

| Free Drug Cocktail | 413 | 45 | |

| 48 | This compound | 29,300 | 52,600 |

| Free Drug Cocktail | 92 | Not Detected | |

| 96 | This compound | 8,760 | 14,300 |

| Free Drug Cocktail | Not Detected | Not Detected |

Table 4: Key Pharmacokinetic Parameters in Plasma of Leukemia-Bearing Mice

| Parameter | Drug Formulation | Daunorubicin | Cytarabine |

| Half-life (t½, hours) | This compound | 9.9 | 9.9 |

| Free Drug Cocktail | 0.12 | 0.12 | |

| AUC₀₋ᵢₙf (ng·h/mL) | This compound | 711,000 | 1,510,000 |

| Free Drug Cocktail | 2,020 | 4,200 |

Visualizations of Experimental Workflow

The following diagrams illustrate the key processes involved in a typical this compound biodistribution study.

The Architect Behind the Entry: Unraveling the Protein Corona's Critical Role in CPX-351 Cellular Uptake

A Technical Guide for Researchers and Drug Development Professionals

Abstract

CPX-351, a liposomal co-formulation of cytarabine and daunorubicin in a synergistic 5:1 molar ratio, has demonstrated improved efficacy in certain leukemias compared to the conventional "7+3" chemotherapy regimen. A critical, yet not fully elucidated, aspect of its mechanism of action is the interplay between the liposome and the biological microenvironment, specifically the formation of a protein corona and its subsequent influence on cellular uptake. This technical guide delves into the pivotal role of the protein corona in mediating the entry of CPX-351 into leukemia cells. We will explore the key proteins involved, the receptors they target, and the downstream cellular pathways that are activated. This document provides a comprehensive overview of the current understanding, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved mechanisms, to aid researchers and drug development professionals in further exploring and leveraging this knowledge for future advancements in liposomal drug delivery.

Introduction

The therapeutic efficacy of nanomedicines, such as CPX-351, is intrinsically linked to their journey from administration to the intracellular target. Upon introduction into the bloodstream, nanoparticles are rapidly coated with a dynamic layer of proteins, forming what is known as the "protein corona" (PC).[1][2] This protein layer effectively becomes the new biological identity of the nanoparticle, dictating its interactions with cells and tissues.[1] For CPX-351, the composition of this protein corona is not a random event but a key determinant of its cellular uptake pathway, influencing which cells internalize the liposome and by what mechanism.[3][4]

Recent studies have illuminated that the protein corona of CPX-351 is enriched with specific apolipoproteins, which in turn direct the liposome to scavenger receptors on the surface of leukemia cells.[3] This targeted uptake mechanism is believed to contribute to the preferential accumulation of CPX-351 in malignant cells within the bone marrow.[5][6] Understanding the intricacies of this process is paramount for optimizing the therapeutic index of CPX-351 and for the rational design of next-generation liposomal drug carriers.

The Protein Corona of CPX-351: A Molecular Fingerprint

The composition of the protein corona is a crucial first step in understanding its functional consequences. Analysis of the CPX-351 protein corona, formed upon incubation with fetal bovine serum, has been performed using nanoflow liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).[3] These studies have identified a consistent and reproducible protein signature.

Quantitative Composition of the CPX-351 Protein Corona

The protein corona of CPX-351 is dominated by several key proteins, with apolipoproteins playing a prominent role. The relative abundance of these proteins dictates the subsequent cellular interactions.

| Protein Identified | Family | Relative Abundance (%) | Putative Receptor |

| Apolipoprotein A-I | Apolipoprotein | Major Component | Scavenger Receptor Class B Type 1 (SR-BI) |

| Apolipoprotein A-II | Apolipoprotein | Major Component | Scavenger Receptor Class B Type 1 (SR-BI) |

| Other serum proteins | Various | Minor Components | N/A |

Table 1: Key components of the CPX-351 protein corona identified through proteomic analysis. The presence of Apolipoproteins A-I and A-II is a recurring and significant finding.[3]

Cellular Uptake of CPX-351: A Multi-Pathway Process

The cellular entry of CPX-351 is a complex process involving multiple uptake mechanisms. The protein corona, through its interaction with specific cell surface receptors, orchestrates which of these pathways are utilized.[3]

The Central Role of Scavenger Receptor Class B Type 1 (SR-BI)

The primary receptor implicated in the uptake of protein corona-coated CPX-351 is the Scavenger Receptor Class B Type 1 (SR-BI).[3][4] SR-BI is a cell surface glycoprotein known to bind high-density lipoproteins (HDL), a process mediated by apolipoproteins such as Apo A-I.[7] The enrichment of Apolipoproteins A-I and A-II in the CPX-351 protein corona provides a molecular basis for its interaction with SR-BI.[3]

The expression levels of SR-BI on leukemia cell lines have been shown to correlate with the extent of CPX-351 uptake, suggesting that SR-BI is a key determinant of cellular internalization.[3]

Contribution of Endocytic Pathways

While SR-BI-mediated uptake is a major pathway, other endocytic mechanisms also contribute to the internalization of CPX-351. Studies using pharmacological inhibitors have demonstrated that both clathrin-mediated endocytosis and macropinocytosis are involved in the uptake process.[3]

Quantitative Analysis of CPX-351 Uptake and Inhibition

Flow cytometry, utilizing the intrinsic fluorescence of daunorubicin, is a powerful tool to quantify the cellular uptake of CPX-351. Inhibition studies provide insights into the relative contributions of different uptake pathways.

| Cell Line | Uptake of CPX-351 (Arbitrary Units) | Inhibition of Uptake (%) |

| SR-BI Inhibition (BLT-1) | ||

| HL-60 | High | Significant |

| K562 | Moderate | Significant |

| THP-1 | Low | Significant |

| Clathrin-Mediated Endocytosis Inhibition | ||

| HL-60 | High | Significant |

| K562 | Moderate | Significant |

| THP-1 | Low | Significant |

| Macropinocytosis Inhibition | ||

| HL-60 | High | Significant |

| K562 | Moderate | Significant |

| THP-1 | Low | Significant |

Table 2: Summary of quantitative data on CPX-351 cellular uptake in various leukemia cell lines and the impact of inhibiting specific uptake pathways. The data indicates that multiple pathways are involved in the internalization of CPX-351.[3]

Signaling Pathways and Logical Relationships

The interaction of the CPX-351 protein corona with cellular receptors initiates a cascade of events leading to its internalization. The logical flow of this process can be visualized to better understand the sequence of events.

Caption: Experimental workflow of CPX-351 cellular uptake.

The binding of the apolipoprotein-rich corona of CPX-351 to the SR-BI receptor is a key initiating event. This interaction can lead to direct, non-endocytic uptake of the liposomal contents.[3] Concurrently, interactions with other cell surface components can trigger clathrin-mediated endocytosis and macropinocytosis.

Caption: CPX-351 uptake signaling pathways.

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for the key experiments cited in the study of CPX-351's protein corona and cellular uptake.

Protein Corona Analysis by NanoLC-MS/MS

Objective: To identify and quantify the proteins associated with the CPX-351 liposome after incubation in serum.

Protocol:

-

Incubation: Mix CPX-351 with fetal bovine serum (or human plasma) and incubate for a specified time (e.g., 1 hour) at 37°C to allow for protein corona formation.

-

Isolation of Liposome-Protein Complexes: Separate the liposome-protein complexes from unbound serum proteins. This is typically achieved by centrifugation or size exclusion chromatography.

-

Protein Elution and Digestion: Elute the bound proteins from the liposomes using a denaturing buffer. The eluted proteins are then subjected to in-solution tryptic digestion to generate peptides.

-

NanoLC-MS/MS Analysis: Analyze the resulting peptide mixture using a nanoflow liquid chromatography system coupled to a tandem mass spectrometer.

-

Data Analysis: Identify the proteins from the mass spectrometry data using a protein database search engine. Quantify the relative abundance of each identified protein.

Cellular Uptake Assay by Flow Cytometry

Objective: To quantify the internalization of CPX-351 into leukemia cells.

Protocol:

-

Cell Culture: Culture leukemia cell lines (e.g., HL-60, K562, THP-1) under standard conditions.

-

Incubation with CPX-351: Treat the cells with a defined concentration of CPX-351 for a specific duration (e.g., 4 hours) at 37°C. The intrinsic fluorescence of daunorubicin within the liposome serves as the reporter.

-

Washing: After incubation, wash the cells with cold phosphate-buffered saline (PBS) to remove any non-internalized liposomes.

-

Flow Cytometry Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer. Excite the cells with an appropriate laser (e.g., 488 nm) and measure the daunorubicin fluorescence in the relevant channel (e.g., PE or a similar channel).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of CPX-351 uptake.

Inhibition of Cellular Uptake Pathways

Objective: To determine the contribution of specific uptake pathways to the overall cellular internalization of CPX-351.

Protocol:

-

Pre-treatment with Inhibitors: Pre-incubate the leukemia cells with specific pharmacological inhibitors for a defined period (e.g., 1 hour) before adding CPX-351.

-

SR-BI Inhibition: Use a selective inhibitor such as BLT-1 (Blocks Lipid Transport-1).

-

Clathrin-Mediated Endocytosis Inhibition: Use inhibitors like chlorpromazine or pitstop 2.

-

Macropinocytosis Inhibition: Use inhibitors such as amiloride or its derivative EIPA (5-(N-ethyl-N-isopropyl)amiloride).

-

-

CPX-351 Incubation and Flow Cytometry: Following pre-treatment, add CPX-351 to the cells (in the continued presence of the inhibitor) and proceed with the cellular uptake assay as described in section 5.2.

-

Data Analysis: Compare the MFI of cells treated with inhibitors to that of untreated control cells to calculate the percentage of uptake inhibition for each pathway.

Conclusion and Future Directions

The protein corona is not a mere biological nuisance but a critical modulator of the therapeutic action of CPX-351. The specific enrichment of apolipoproteins on the liposome surface directs it to the SR-BI receptor on leukemia cells, facilitating its cellular uptake through a combination of direct and endocytic pathways. This targeted delivery mechanism likely contributes to the enhanced efficacy of CPX-351.

Future research should focus on a more granular understanding of the protein corona's composition in a clinical setting, using patient-derived plasma. Investigating the heterogeneity of SR-BI expression on patient leukemia blasts and its correlation with clinical response to CPX-351 could pave the way for a personalized medicine approach. Furthermore, the insights gained from studying the CPX-351 protein corona can be invaluable for the rational design of future liposomal nanoparticles with tailored protein coronas for enhanced targeting and efficacy. By continuing to unravel the complex interplay between nanoparticles and their biological environment, we can unlock the full potential of nanomedicine in the fight against cancer.

References

- 1. Macrophage SR-BI regulates LPS-induced pro-inflammatory signaling in mice and isolated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Standardizing Protein Corona Characterization in Nanomedicine: A Multicenter Study to Enhance Reproducibility and Data Homogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular uptake of CPX-351 by scavenger receptor class B type 1-mediated nonendocytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural and metabolic consequences of liposome-lipoprotein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative Assessment of Macropinocytosis in mTORC1-Hyperactive Cells using Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Clathrin mediated endocytosis - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 7. HDL-Induced Cell Signaling Mediated by SR-BI [ebrary.net]

An In-depth Technical Guide on the Intracellular Processing and Drug Release of Vyxeos (CPX-351) Liposomes

For Researchers, Scientists, and Drug Development Professionals

Vyxeos (also known as CPX-351) is a liposomal formulation of cytarabine and daunorubicin co-encapsulated at a synergistic 5:1 molar ratio.[1][2][3] This advanced delivery system is indicated for the treatment of newly-diagnosed therapy-related acute myeloid leukemia (t-AML) or AML with myelodysplasia-related changes (AML-MRC).[4][5] The liposomal carrier was rationally designed to overcome the pharmacokinetic differences between the two drugs, maintain their synergistic ratio after administration, and enhance their delivery to leukemia cells in the bone marrow.[3][6][7] This guide details the intracellular journey of this compound liposomes, from cellular uptake to the release of their cytotoxic payload.

Core Mechanism of Action

The therapeutic efficacy of this compound is contingent on the liposomal formulation's ability to deliver the fixed 5:1 molar ratio of cytarabine and daunorubicin to leukemia cells.[1][8] This specific ratio has been demonstrated to maximize synergistic antitumoral activity.[1] The liposome protects the drugs from premature metabolism and elimination, prolonging their circulation half-life compared to the free drugs and ensuring they reach the bone marrow intact.[4][8][9] Once at the target site, this compound is preferentially taken up by leukemic cells over normal hematopoietic precursors.[8][9][10]

Quantitative Data Summary

The unique properties of the this compound formulation and its interaction with leukemic cells have been quantified in several studies. The tables below summarize key data points.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

| Parameter | Value / Description | Source(s) |

| Drug Composition | Daunorubicin and Cytarabine | [1] |

| Molar Ratio (Cytarabine:Daunorubicin) | 5:1 | [1][3] |

| Lipid Composition (Molar Ratio) | Distearoylphosphatidylcholine (DSPC):Distearoylphosphatidylglycerol (DSPG):Cholesterol (7:2:1) | [3][9] |

| Mean Liposome Diameter | ~107 nm | [11] |

| Surface Charge (Zeta Potential) | Approximately -33 mV | [11] |

| Drug Encapsulation | >99% of plasma daunorubicin and cytarabine remain encapsulated post-infusion | [1] |

| Plasma Half-Life | Significantly longer than free-drug cocktail | [4][9] |

| Synergistic Ratio Maintenance | The 5:1 molar ratio is maintained in plasma for over 24-48 hours post-infusion | [7][9] |

Table 2: Cellular Uptake and Selectivity

| Parameter | Value / Description | Source(s) |

| Preferential Uptake | Intracellular accumulation is higher in leukemic cells than normal bone marrow cells | [8] |

| Daunorubicin Concentration | 2.2-fold higher in leukemic cells vs. normal bone marrow cells | [8][12] |

| Cytarabine Concentration | 9.5-fold higher in leukemic cells vs. normal bone marrow cells | [8][12] |

| Primary Uptake Pathways | Clathrin-mediated endocytosis, macropinocytosis, and a scavenger receptor class B type 1 (SR-BI)-mediated pathway | [13][14] |

Intracellular Processing and Drug Release Pathway

The journey of this compound from the bloodstream to the nucleus of a leukemia cell involves several critical steps. It is actively internalized, trafficked through intracellular compartments, and releases its drug cargo to induce cell death.

Cellular Uptake Mechanisms

This compound liposomes are internalized by leukemia cells primarily through active uptake processes.[9][10] Studies have identified multiple pathways involved:

-

Endocytic Pathways: The uptake of this compound is significantly reduced by inhibitors of clathrin-mediated endocytosis and macropinocytosis, indicating these are major routes of entry.[13][14]

-